2-Bromo-5-chloro-3-fluorobenzonitrile
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Overview
Description
2-Bromo-5-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms at the 2, 5, and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloro-3-fluorobenzonitrile can be synthesized through a multi-step process starting from 3-fluorobenzonitrile. The synthesis involves the selective bromination and chlorination of the aromatic ring. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for bromination and subsequent chlorination using appropriate chlorinating agents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process typically requires the use of catalysts and solvents to facilitate the reactions and optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.
Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically used.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzonitriles.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-5-chloro-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: It is a precursor in the synthesis of potential drug candidates with antitumor and anti-inflammatory properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-fluorobenzonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, modulating their activity and influencing biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzonitrile
- 2-Chloro-5-fluorobenzonitrile
- 2-Bromo-3-fluorobenzonitrile
Comparison: 2-Bromo-5-chloro-3-fluorobenzonitrile is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms, which impart distinct reactivity and properties.
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXWQMRXOSPJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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